1-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-ol
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Overview
Description
1-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-ol is an organic compound with the molecular formula C8H14O2 It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to a prop-2-en-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum, cerium ammonium nitrate, or lanthanide triflates . These reactions typically occur under mild conditions and can yield high stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The use of eco-friendly catalysts and solvents is also a consideration to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts to facilitate the replacement of the hydroxyl group.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted ethers or esters.
Scientific Research Applications
1-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and cyclic ethers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound’s hydroxyl group is targeted by oxidizing agents, leading to the formation of aldehydes or carboxylic acids. In reduction reactions, the double bond and hydroxyl group are reduced to form saturated alcohols.
Comparison with Similar Compounds
Tetrahydropyran: A simpler analog without the prop-2-en-1-ol group.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: A compound with a similar tetrahydropyran ring but different substituents.
Bisabolol oxide: A related compound with a similar ring structure but different functional groups.
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(oxan-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H14O2/c1-2-8(9)7-4-3-5-10-6-7/h2,7-9H,1,3-6H2 |
InChI Key |
ZDVHGGYMNZRLLY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1CCCOC1)O |
Origin of Product |
United States |
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